Geminal vs. Mono Substitution: Lipophilicity and Steric Effects
2,2-Bis(ethylsulfanyl)acetohydrazide (MW 194.32, C₆H₁₄N₂OS₂) contains two ethylthio groups on the α-carbon, doubling the sulfur content and significantly increasing calculated logP relative to the mono-substituted analog 2-(ethylsulfanyl)acetohydrazide (MW 134.20, C₄H₁₀N₂OS) . The bis(ethylthio)acetic acid precursor (CAS 10490-06-9) has a calculated LogP of 1.90, while the corresponding ethyl ester (CAS 20461-95-4) has a boiling point of 70 °C at 0.1 mmHg and density of 1.071 g/mL . The target hydrazide, with a predicted boiling point of 351.4 °C and density of 1.174 g/cm³, reflects the additional hydrogen-bonding capacity of the hydrazide group superimposed on a lipophilic dithioacetal core . This dual hydrophilic–lipophilic character is structurally inaccessible to mono-thioether hydrazides.
| Evidence Dimension | Molecular weight (MW) and sulfur atom count |
|---|---|
| Target Compound Data | MW 194.32; 2 sulfur atoms; 2 ethylthio groups |
| Comparator Or Baseline | 2-(Ethylsulfanyl)acetohydrazide (CAS 85677-86-7): MW 134.20; 1 sulfur atom; 1 ethylthio group |
| Quantified Difference | ΔMW = +60.12 (+44.8%); sulfur atom count = 2 vs. 1 |
| Conditions | Calculated from molecular formula; physicochemical data from ChemicalBook and predicted properties |
Why This Matters
The doubled sulfur content and larger steric footprint directly affect metal-binding stoichiometry and lipophilicity, making the bis-substituted compound the appropriate choice for applications requiring enhanced membrane permeability or polydentate sulfur coordination.
